Ethyl 3-(1H-pyrazol-3-yl)propiolate is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This compound's structure features a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms. Ethyl 3-(1H-pyrazol-3-yl)propiolate is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents due to its ability to interact with various biological targets.
Ethyl 3-(1H-pyrazol-3-yl)propiolate can be classified under organic compounds characterized by the presence of both ester and pyrazole functionalities. It is cataloged in databases such as PubChem, where it is assigned the Chemical Identifier (CID) 130590650. The molecular formula for this compound is .
The synthesis of Ethyl 3-(1H-pyrazol-3-yl)propiolate typically involves the cyclocondensation of hydrazine derivatives with acetylenic compounds. One common method reported includes the reaction of ethyl propiolate with hydrazine derivatives under controlled conditions.
Ethyl 3-(1H-pyrazol-3-yl)propiolate has a well-defined molecular structure characterized by:
The structural representation can be illustrated as follows:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the presence of functional groups and the integrity of the compound's structure .
Ethyl 3-(1H-pyrazol-3-yl)propiolate can undergo various chemical reactions typical for pyrazole derivatives:
The mechanism of action for Ethyl 3-(1H-pyrazol-3-yl)propiolate primarily revolves around its interactions with biological targets, including enzymes and receptors.
Experimental data from pharmacological studies indicate that modifications to the pyrazole ring can significantly alter its biological activity.
Ethyl 3-(1H-pyrazol-3-yl)propiolate exhibits several notable physical and chemical properties:
Thermal stability and reactivity can vary based on environmental conditions, making it crucial to store this compound properly .
Ethyl 3-(1H-pyrazol-3-yl)propiolate has several applications in scientific research:
The construction of Ethyl 3-(1H-pyrazol-3-yl)propiolate relies on strategic multi-step sequences that converge pyrazole cores with propiolate functionalities through precise bond formations. The foundational approach employs Knorr-type cyclocondensation between hydrazines and 1,3-dicarbonyl precursors to establish the pyrazole ring, followed by regioselective propiolate installation. A representative pathway begins with the condensation of ethyl acetoacetate with monosubstituted hydrazines under acidic or nanoparticle-catalyzed conditions to yield 3-methyl-1-substituted pyrazol-5-ols. Subsequent Vilsmeier-Haack formylation at the 4-position introduces an aldehyde group, enabling Ohira-Bestmann or Corey-Fuchs reactions to extend the alkyne tether. Finally, esterification with ethyl chloroformate or transesterification completes the propiolate installation [4] [9].
Alternative routes leverage copper-catalyzed coupling between 3-iodopyrazoles and terminal alkynes. For instance, 1H-pyrazol-3-yl iodide undergoes Sonogashira coupling with ethyl propiolate under Pd/Cu catalysis (Pd(PPh₃)₄, CuI, NEt₃) to afford the target molecule in 70–85% yield. Notably, nitrogen protection (e.g., SEM or Boc groups) is often required to prevent coordination interference during metal-catalyzed steps, followed by deprotection under acidic conditions [8] [9]. A third approach employs acetylenic ketones as linchpins: condensation of propiolaldehyde derivatives with hydrazines generates pyrazole-propiolaldehydes, which undergo Pinnick oxidation and esterification to deliver the propiolate [9].
Table 1: Multi-Step Synthetic Pathways for Pyrazole-Propiolate Hybrids
Route | Key Steps | Yield (%) | Regioselectivity | Critical Parameters |
---|---|---|---|---|
Knorr-Formylation | Cyclocondensation → Vilsmeier → Ohira → Ester | 55–65 | Moderate (4-position) | Acid concentration, temp control |
Sonogashira Coupling | Iodination → N-protection → Coupling → Deprot | 70–85 | High | Catalyst loading, N-protecting gp |
Acetylenic Ketone Route | Hydrazine + Propiolaldehyde → Oxidation | 60–75 | Variable | Oxidant choice, solvent polarity |
Regiocontrol in pyrazole N- and C-functionalization is paramount due to the inherent asymmetry of the 1H-pyrazol-3-yl scaffold. N1-substitution (e.g., ethylation) exhibits strong dependence on steric and electronic factors. Alkylation of ethyl 3-(1H-pyrazol-3-yl)propiolate with ethyl bromide under basic conditions (NaH/DMF) favors N1-alkylation when conducted at 0–5°C, achieving >95% selectivity. Higher temperatures promote O-alkylation of the propiolate carbonyl, underscoring kinetic versus thermodynamic control. Conversely, C4-functionalization requires directed ortho-metalation: lithiation at C4 using n-BuLi/TMEDA (−78°C) followed by electrophilic quenching introduces halogens, alkyl, or aldehyde groups without compromising the propiolate moiety [5] [9].
Electronic directing effects profoundly influence electrophilic substitution. The electron-withdrawing propiolate group deactivates C5 toward electrophiles, directing nitration or halogenation exclusively to C4. Computational studies (DFT) confirm a 15–20 kcal/mol preference for C4 attack due to resonance stabilization of the Wheland intermediate. Additionally, protecting group strategies enable orthogonal functionalization: SEM protection of N1 facilitates C5 borylation, while Boc groups allow subsequent C4 chlorination. Deprotection with TFA or fluoride sources restores the N–H pyrazole, crucial for pharmaceutical applications where hydrogen-bonding motifs are essential [9].
Table 2: Regioselective Directing Effects in Pyrazole-Propiolate Derivatives
Position | Functionalization | Directing Group/Reagent | Selectivity (%) | Governed By |
---|---|---|---|---|
N1 | Alkylation | NaH/DMF, 0–5°C | >95 | Steric hindrance, low temperature |
C4 | Halogenation | N2-protection + n-BuLi/Electro | 85–90 | Ortho-metalation efficiency |
C5 | Borylation | SEM protection + B₂Pin₂/Pd cat. | 75–80 | Steric accessibility, Pd migration |
Solvent polarity dictates reaction pathways in cyclative conjugations involving Ethyl 3-(1H-pyrazol-3-yl)propiolate. In aprotic polar solvents (DMF, DMSO), intramolecular cyclization with neighboring nucleophiles (e.g., amine-tethered derivatives) proceeds via Michael-type addition to the propiolate triple bond, yielding pyrazolo[3,4-b]pyridines. DMSO enhances yields by 25–30% compared to THF due to stabilization of the zwitterionic transition state. Conversely, protic solvents (EtOH, MeOH) favor intermolecular heterocycle formation: reactions with thiosemicarbazide generate pyrazoline-thiazoles via sequential addition-cyclization, with ethanol suppressing diacetylene byproducts by slowing oligomerization kinetics [3] [4].
Dielectric constant (ε) and hydrogen-bonding capacity are critical parameters. Cyclizations requiring anhydrous conditions (e.g., Cu-catalyzed Glaser coupling) achieve optimal efficiency in CH₂Cl₂ (ε=8.9), minimizing propiolate hydrolysis. Meanwhile, water as a co-solvent (dioxane/H₂O 4:1) accelerates click cycloadditions with azides, exploiting hydrophobic aggregation to boost effective molarity. Studies confirm a solvent-dependent regioselectivity flip: in acetonitrile (ε=37.5), 1,3-dipolar cycloadditions favor 1,4-disubstituted triazoles, whereas toluene (ε=2.4) shifts preference to 1,5-regioisomers due to differential solvation of the transition states [3] [9].
Table 3: Solvent Influence on Cyclization Outcomes
Solvent System | Reaction Type | Product | Yield (%) | Key Solvent Effect |
---|---|---|---|---|
DMSO | Intramolecular cyclization | Pyrazolo[3,4-b]pyridine | 85–92 | Zwitterion stabilization, enhanced polarity |
EtOH/H₂O (9:1) | Thiosemicarbazide cyclization | Pyrazoline-thiazole | 77–86 | Hydrogen-bond mediation, byproduct suppression |
CH₂Cl₂ (anhydrous) | Glaser coupling | Bis(pyrazolyl)diacetylene | 65–75 | Hydrolysis prevention, low dielectric |
Dioxane/H₂O (4:1) | Azide-alkyne cycloaddition | Triazole conjugate | 90–95 | Hydrophobic aggregation, rate acceleration |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0